molecular formula C11H6BrClN2 B3015511 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile CAS No. 1526860-00-3

8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile

Cat. No.: B3015511
CAS No.: 1526860-00-3
M. Wt: 281.54
InChI Key: QBMIQPSJPFIRET-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to the quinoline ring

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile are currently unknown. This compound belongs to the quinoline family, which is known to interact with a variety of biological targets . .

Mode of Action

Without specific information on the targets of this compound, it’s challenging to describe its precise mode of action. Quinolines generally can participate in both electrophilic and nucleophilic substitution reactions , which could potentially alter the function of their targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper compounds to facilitate the halogenation and cyanation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-8-methylquinoline
  • 6-Bromo-4-chloro-7-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline
  • 7-Bromo-2-chloro-4-methylquinoline

Comparison: 8-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

8-bromo-4-chloro-7-methylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c1-6-2-3-8-10(13)7(4-14)5-15-11(8)9(6)12/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMIQPSJPFIRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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